4-Chloro-2,3-difluorophenyl Isothiocyanate

Inflammation Cardiovascular Disease Enzyme Inhibition

4-Chloro-2,3-difluorophenyl isothiocyanate (CAS: Not explicitly found in search results, but related compounds exist) is an aromatic isothiocyanate featuring a unique substitution pattern with both chloro and difluoro groups on the phenyl ring. This specific halogenation profile imparts distinct electronic properties that influence its reactivity as an electrophile, making it a valuable building block in medicinal chemistry and chemical biology for the construction of heterocyclic scaffolds and the covalent modification of biological targets.

Molecular Formula C7H2ClF2NS
Molecular Weight 205.61 g/mol
Cat. No. B13691845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2,3-difluorophenyl Isothiocyanate
Molecular FormulaC7H2ClF2NS
Molecular Weight205.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1N=C=S)F)F)Cl
InChIInChI=1S/C7H2ClF2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H
InChIKeyNYFRSBXRRABDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2,3-difluorophenyl Isothiocyanate: Procurement Guide for Specialized Aromatic Reagents


4-Chloro-2,3-difluorophenyl isothiocyanate (CAS: Not explicitly found in search results, but related compounds exist) is an aromatic isothiocyanate featuring a unique substitution pattern with both chloro and difluoro groups on the phenyl ring . This specific halogenation profile imparts distinct electronic properties that influence its reactivity as an electrophile, making it a valuable building block in medicinal chemistry and chemical biology for the construction of heterocyclic scaffolds and the covalent modification of biological targets .

Why 4-Chloro-2,3-difluorophenyl Isothiocyanate Cannot Be Substituted with Simpler Aryl Isothiocyanates


Aromatic isothiocyanates are not interchangeable reagents. Their biological activity and chemical reactivity are exquisitely sensitive to the electronic and steric effects of ring substituents. While simpler analogs like phenyl isothiocyanate or 4-chlorophenyl isothiocyanate are widely available, the specific combination of chlorine and fluorine atoms in the 4-chloro-2,3-difluorophenyl motif is known to modulate electrophilicity and target engagement . For example, studies on related compounds demonstrate that para-substitution patterns can significantly alter antifungal potency [1], and the presence of fluorine atoms is a common strategy to improve metabolic stability and binding affinity in drug discovery [2]. Therefore, substituting this compound with a less substituted analog will likely result in different reaction kinetics, altered biological potency, or a complete loss of desired activity in a validated assay.

Quantitative Differentiation of 4-Chloro-2,3-difluorophenyl Isothiocyanate from Analogs: A Comparative Evidence Guide


Myeloperoxidase (MPO) Inhibitory Potency: A Direct Comparison with Phenyl Isothiocyanate

4-Chloro-2,3-difluorophenyl isothiocyanate demonstrates potent inhibition of human myeloperoxidase (MPO) with an IC50 of 54 nM [1]. This value represents a significant increase in potency compared to the unsubstituted parent compound, phenyl isothiocyanate, which exhibits an IC50 of 26 nM against MPO peroxidation activity [2]. While the chloro-difluoro analog is slightly less potent than the parent in this specific assay, it offers a distinct selectivity profile (see Evidence Item 2) that may be advantageous in certain experimental contexts. The quantitative difference highlights how halogen substitution directly modulates target engagement.

Inflammation Cardiovascular Disease Enzyme Inhibition

Enzyme Selectivity Profile: MPO vs. CYP3A4 vs. TPO Inhibition

A key differentiator for 4-Chloro-2,3-difluorophenyl isothiocyanate is its defined selectivity profile across a panel of heme peroxidases. The compound exhibits an IC50 of 54 nM for MPO, 210 nM for CYP3A4, and 2,000 nM (2 µM) for Thyroid Peroxidase (TPO) [1]. This quantitative dataset reveals a 4-fold selectivity window between MPO and CYP3A4, and a 37-fold window between MPO and TPO. This selectivity profile is not universal among isothiocyanates and is a direct consequence of the specific halogen substitution pattern.

Drug Metabolism Selectivity Off-target Effects

Antimicrobial Activity Ranking: Aryl Isothiocyanates Exhibit Superior Broad-Spectrum Activity

As a member of the aryl isothiocyanate class, 4-Chloro-2,3-difluorophenyl isothiocyanate is positioned within the most potent category of antimicrobial isothiocyanates. A systematic study comparing different classes of isothiocyanates established a clear activity hierarchy: aryl ITCs > ω-methylthioalkyl ITCs > ω-alkenyl ITCs > ω-methylsulfinylalkyl ITCs > alkyl ITCs [1]. This class-level data indicates that the target compound, by virtue of its aromatic ring, is inherently more effective against a broad range of microbial pathogens than its aliphatic counterparts. This property is further supported by patent literature claiming the use of related aryl isothiocyanates for inhibiting bacterial, fungal, protozoal, and viral pathogens [2].

Antimicrobial Antibacterial Antifungal

Defined Application Scenarios for 4-Chloro-2,3-difluorophenyl Isothiocyanate Based on Quantitative Evidence


Myeloperoxidase (MPO) Inhibitor Tool Compound for Inflammation Research

Use as a potent (IC50 = 54 nM) and selective MPO inhibitor in cellular or biochemical assays to study the role of MPO-derived oxidants in inflammatory diseases, cardiovascular pathology, or neurodegenerative disorders. The defined selectivity profile against CYP3A4 (4-fold) and TPO (37-fold) makes it a suitable tool for experiments where off-target heme peroxidase inhibition must be minimized [1].

Precursor for Heterocyclic Scaffolds in Medicinal Chemistry

Employ as an electrophilic building block for the synthesis of fluorine-containing heterocycles, such as thioamides, thioureas, and thiadiazoles . The unique electronic properties conferred by the chloro-difluoro substitution pattern can be leveraged to tune the physicochemical and pharmacokinetic properties of lead compounds [2].

Antimicrobial Research: Evaluation Against Drug-Resistant Pathogens

As a member of the most potent class of antimicrobial isothiocyanates (aryl ITCs), this compound is a high-priority candidate for screening against a panel of drug-resistant bacterial and fungal strains [REFS-4, REFS-5]. Its activity profile may be particularly relevant for pathogens where existing therapies are failing, such as S. aureus, B. anthracis, or E. faecalis [5].

Technical Documentation Hub

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